molecular formula C22H21N3O2 B14955566 2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide CAS No. 801225-35-4

2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide

Cat. No.: B14955566
CAS No.: 801225-35-4
M. Wt: 359.4 g/mol
InChI Key: NUQRUEHODYWRSC-UHFFFAOYSA-N
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Description

2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features two indole moieties connected by an acetamide linkage, with one indole ring substituted with an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Acetyl-Indole Intermediate: The first step involves the acetylation of indole using acetic anhydride in the presence of a catalyst such as pyridine to form 3-acetyl-indole.

    Formation of the Acetamide Linkage: The next step involves the reaction of 3-acetyl-indole with 2-(1H-indol-3-yl)-ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 3-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)-ethyl]-ethanol.

    Substitution: Formation of 5-nitro-2-(3-acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide.

Scientific Research Applications

2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide is not fully understood but is believed to involve interactions with various molecular targets, including enzymes and receptors. The indole moieties can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, potentially modulating the activity of proteins and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide is unique due to its dual indole structure and the presence of both acetyl and acetamide functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Biological Activity

2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide is a complex organic compound belonging to the indole family. Its unique structure, characterized by dual indole rings and an acetamide functional group, positions it as a promising candidate for various biological applications. This article explores the compound's biological activities, synthesis, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C15H16N2O2, with a molecular weight of approximately 256.30 g/mol. The compound features:

  • Two Indole Rings : Contributing to its diverse biological activities.
  • Acetamide Group : Enhancing its interaction with biological targets.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL . The dual indole structure may enhance binding affinity to bacterial targets.

Antihyperglycemic Activity

Indole derivatives have been studied for their antihyperglycemic properties. A series of indole-3-acetamides demonstrated good inhibition against the α-amylase enzyme, which is crucial for carbohydrate digestion. The IC50 values ranged between 1.09 ± 0.11 and 2.84 ± 0.1 μM, showing potential for managing diabetes . Molecular docking studies suggest that these compounds interact effectively with the enzyme's active site.

Antioxidant Activity

The antioxidant potential of indole derivatives has also been evaluated. Compounds similar to this compound exhibited significant radical scavenging activities in DPPH and ABTS assays, indicating their ability to neutralize reactive oxygen species . Such properties are vital for preventing oxidative stress-related diseases.

The synthesis of this compound typically involves multi-step chemical reactions that require precise control of conditions to ensure high yield and purity. Understanding its mechanisms of action is crucial for optimizing its pharmacological profile. Molecular docking studies reveal that the compound may bind to specific protein targets, influencing their activity and potentially leading to therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityNotability
N-[2-(1H-indol-3-yl)ethyl]acetamideSingle indole ringAntimicrobialSimpler structure
3-AcetylindoleAcetylated indoleAnticancerBasic indole derivative
N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamideUreido linkageAnticancerEnhanced activity due to ureido group

The structural complexity of this compound may confer enhanced biological efficacy compared to simpler analogs.

Case Studies

Recent studies have highlighted the potential applications of indole derivatives in treating various diseases:

  • Anticancer Studies : Compounds similar to this indole derivative have shown significant antiproliferative effects against cancer cell lines, suggesting a potential role in cancer therapy .
  • Antimicrobial Resistance : Given the rising issue of antibiotic resistance, the effectiveness of this compound against resistant strains like MRSA underscores its therapeutic promise in infectious disease management .

Properties

CAS No.

801225-35-4

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H21N3O2/c1-15(26)19-13-25(21-9-5-3-7-18(19)21)14-22(27)23-11-10-16-12-24-20-8-4-2-6-17(16)20/h2-9,12-13,24H,10-11,14H2,1H3,(H,23,27)

InChI Key

NUQRUEHODYWRSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CNC4=CC=CC=C43

solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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